5,7-Difluorochroman-4-ol
Vue d'ensemble
Description
5,7-Difluorochroman-4-ol is an organic compound with the molecular formula C9H8F2O2. It is a chiral difluorinated hydroxybenzene derivative and is known for its role as an intermediate in the synthesis of tegoprazan, a potassium-competitive acid blocker used in the treatment of gastroesophageal reflux disease and gastric ulcers .
Applications De Recherche Scientifique
5,7-Difluorochroman-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Orientations Futures
A practical green synthesis of ®-5,7-difluorochroman-4-ol, a key intermediate of Tegoprazan, has been reported . This suggests that there is ongoing research into the synthesis methods of this compound, which could lead to more efficient and environmentally friendly production methods in the future.
Relevant Papers A paper titled “A Practical Green Synthesis of ®-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan” provides detailed information about the synthesis of this compound .
Mécanisme D'action
Target of Action
5,7-Difluorochroman-4-ol is an important intermediate in the synthesis of Tegoprazan . .
Mode of Action
It is synthesized from 5,7-difluorochroman-4-one through an asymmetric reduction reaction . The process involves the use of ketoreductase, coenzyme, and a coenzyme circulating system .
Pharmacokinetics
Its solubility and other physicochemical properties can influence its bioavailability.
Analyse Biochimique
Biochemical Properties
It is known to be a potent and highly selective inhibitor of gastric H+/K±ATPase , an enzyme that plays a crucial role in the production of gastric acid. The inhibition is achieved in a potassium-competitive manner .
Cellular Effects
The cellular effects of 5,7-Difluorochroman-4-ol are primarily related to its ability to inhibit gastric acid secretion By inhibiting H+/K±ATPase, it reduces the production of gastric acid, thereby influencing various cellular processes related to acid secretion
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the H+/K±ATPase enzyme in a potassium-competitive manner This binding is reversible, allowing for control over the inhibition of the enzyme
Dosage Effects in Animal Models
In animal models, specifically dogs, this compound has been shown to potently inhibit histamine-induced gastric acid secretion . A complete inhibition was observed at a dosage of 1.0 mg/kg starting from 1 hour after administration
Méthodes De Préparation
The preparation of 5,7-Difluorochroman-4-ol typically involves the asymmetric reduction of 5,7-difluorochroman-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme circulating system. The ketoreductase used can be one or a combination of short-chain dehydrogenases/reductases family, medium-chain dehydrogenases/reductase, or aldo-keto reductase . The reaction conditions are mild, and the process is suitable for industrial production due to its high conversion rate and good chiral selectivity .
Analyse Des Réactions Chimiques
5,7-Difluorochroman-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,7-difluorochroman-4-one.
Reduction: The compound itself is typically produced through the reduction of 5,7-difluorochroman-4-one.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include ketoreductase for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
5,7-Difluorochroman-4-ol can be compared with other similar compounds, such as:
5,7-Difluorochroman-4-one: The precursor in the synthesis of this compound.
Tegoprazan: The pharmaceutical compound synthesized using this compound as an intermediate.
Other fluorinated hydroxybenzene derivatives: These compounds share similar structural motifs and may have comparable chemical properties and applications
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of tegoprazan, which is a novel potassium-competitive acid blocker with significant therapeutic potential.
Propriétés
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-5,7-Difluorochroman-4-ol in pharmaceutical synthesis?
A1: (R)-5,7-Difluorochroman-4-ol is a crucial building block in the production of Tegoprazan []. Tegoprazan is a potassium-competitive acid blocker (P-CAB) known for its role in treating gastroesophageal reflux disease (GERD). The efficient synthesis of (R)-5,7-Difluorochroman-4-ol is therefore highly relevant for the pharmaceutical industry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.